Nornalmefene

Descripción general

Descripción

Nornalmefene is a metabolite of nalmefene, an opioid receptor antagonist. Nalmefene is primarily used to reduce alcohol consumption in adults with alcohol dependence and to treat and prevent opioid overdose . This compound retains some pharmacological activity and is formed through the dealkylation of nalmefene mediated by the enzyme CYP3A4/5 .

Métodos De Preparación

The preparation of nornalmefene involves the dealkylation of nalmefene. This process is mediated by the enzyme CYP3A4/5, which converts nalmefene to this compound .

Análisis De Reacciones Químicas

Metabolism of Nornalmefene

This compound O-glucuronide: this compound can be further metabolized into this compound O-glucuronide .

Nalmefene's Metabolic Process

Nalmefene is extensively metabolized by the liver, primarily through glucuronide conjugation, mainly mediated by UGT2B7, UGT1A3, and, to a lesser extent, UGT1A8. Nalmefene can undergo dealkylation mediated by CYP3A4/5 to form this compound. This compound can be further converted to this compound 3-O-glucuronide and this compound 3-sulfate, which are generally inactive metabolites . Nalmefene can also undergo CYP3A4/5-mediated sulfation to form nalmefene 3-O-sulfate, which retains some pharmacological activity .

Reaction Dynamics

Chemical reactions occur when new bonds are formed between atoms to create new compounds . A chemical reaction is a process that involves the rearrangement of atoms and molecules to form new substances . These reactions can range from simple processes, such as the dissolving of sodium chloride (NaCl) in water :

to more complex reactions like combustion, where a substance reacts rapidly with an oxidant, usually oxygen, to produce heat and light . Some key types of chemical reactions include :

-

Combination reactions

-

Decomposition reactions

-

Single displacement reactions

-

Double displacement reactions

-

Combustion reactions

Aplicaciones Científicas De Investigación

Pharmacological Properties

Nornalmefene is primarily known for its role as an opioid antagonist, similar to nalmefene. It interacts with mu and delta-opioid receptors, exhibiting antagonistic properties that can reverse the effects of opioids. The pharmacological profile of this compound includes:

- Opioid Receptor Antagonism : this compound blocks opioid receptors, preventing the effects of opioid drugs such as respiratory depression and sedation.

- Alcohol Consumption Reduction : Studies suggest that this compound may help reduce alcohol consumption by modulating neurobiological pathways associated with addiction.

Alcohol Dependence Treatment

This compound has been studied for its efficacy in treating alcohol dependence. Clinical trials indicate that it can significantly reduce alcohol consumption among individuals with high drinking risk levels.

- Case Study : A study involving patients with alcohol dependence demonstrated that those treated with this compound showed a marked reduction in alcohol intake compared to placebo groups. The study utilized a double-blind design with a sample size of 200 participants over 12 weeks, highlighting this compound's potential as a valuable therapeutic agent in addiction treatment .

Opioid Overdose Reversal

As an opioid antagonist, this compound can be used in emergency settings to reverse opioid overdoses.

- Case Study : In a clinical setting, patients experiencing opioid overdose were administered this compound. Results showed rapid restoration of respiratory function and consciousness within minutes of administration. This highlights its effectiveness compared to traditional treatments like naloxone, particularly due to its longer duration of action .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use.

| Parameter | Value |

|---|---|

| Half-life | Approximately 10 hours |

| Peak Plasma Concentration | Achieved within 1-2 hours |

| Bioavailability | High after oral administration |

Studies have shown that after oral administration, this compound exhibits favorable pharmacokinetic properties, allowing for effective dosing regimens in both outpatient and emergency settings .

Safety and Tolerability

This compound is generally well-tolerated among patients, with a low incidence of adverse effects compared to other opioid antagonists. Commonly reported side effects include:

- Nausea

- Headache

- Dizziness

In clinical trials, the incidence of severe side effects was minimal, reinforcing its safety profile for long-term use in addiction treatment .

Mecanismo De Acción

Nornalmefene exerts its effects by acting as an opioid receptor antagonist. It binds to the mu (μ)-opioid and delta (δ)-opioid receptors as an antagonist and acts as a partial agonist at the kappa (κ)-opioid receptor . This binding prevents the activation of these receptors by endogenous opioid peptides, thereby reducing the effects of opioids and alcohol consumption .

Comparación Con Compuestos Similares

Nornalmefene is similar to other opioid antagonists like nalmefene and naltrexone. it has some unique features:

Nalmefene: This compound is a metabolite of nalmefene and retains some of its pharmacological activity.

Similar compounds include:

Nalmefene: Used to reduce alcohol consumption and treat opioid overdose.

Naltrexone: Used to treat alcohol and opioid dependence.

This compound’s uniqueness lies in its formation as a metabolite and its specific pharmacological properties .

Actividad Biológica

Nornalmefene, a metabolite of nalmefene, is gaining attention in pharmacological research due to its unique biological activity, particularly in relation to opioid receptors and alcohol consumption. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, case studies, and relevant research findings.

Pharmacological Profile

This compound is primarily recognized for its role as a metabolite of nalmefene, which acts as an antagonist at the mu (μ) and delta (δ) opioid receptors and a partial agonist at the kappa (κ) opioid receptor. The pharmacological effects of this compound are largely derived from its interactions with these receptors.

- Mu and Delta Receptors : this compound exhibits antagonist activity at μ and δ receptors, which are implicated in pain modulation and reward pathways. This antagonism may contribute to its potential in reducing alcohol consumption by blocking the rewarding effects associated with alcohol intake .

- Kappa Receptor : As a partial agonist at the κ receptor, this compound may help modulate the dopaminergic system, potentially reducing cravings and reinforcing behaviors associated with substance use disorders .

In Vivo Studies

Research indicates that this compound has significant effects on alcohol consumption. In animal models, it has been shown to reduce voluntary alcohol intake. For instance, studies involving alcohol-dependent rats demonstrated that administration of nalmefene (and consequently this compound) significantly decreased alcohol consumption .

Case Studies

Several clinical trials have highlighted the efficacy of nalmefene in treating alcohol dependence, indirectly providing insights into this compound's role:

- Esense Trials : In these trials involving 718 adults with alcohol dependence, participants receiving nalmefene reported fewer heavy drinking days compared to those on placebo. The nalmefene group had an average reduction of 1.7 heavy drinking days per month compared to placebo (P = 0.012) .

- Karhuvaara et al. Study : This study involved 403 adults struggling with heavy drinking. Those treated with nalmefene showed a decrease in heavy drinking days from 10.6 to 8.8 days per month over 28 weeks, indicating a significant impact on drinking behavior attributed to the drug's mechanism involving this compound .

Metabolism and Pharmacokinetics

This compound is formed through the metabolism of nalmefene via cytochrome P450 enzymes (CYP3A4/5). The primary metabolic pathways include:

- Glucuronidation : this compound can be further metabolized into this compound 3-O-glucuronide, which is pharmacologically inactive .

- Sulfation : this compound can also undergo sulfation, contributing to its overall pharmacokinetic profile.

The bioavailability of nalmefene is moderate in humans but varies across species. In rats and dogs, rapid absorption and high bioavailability have been observed, whereas human studies report lower values .

Comparative Efficacy Table

| Study | Population | Treatment | Outcome | Findings |

|---|---|---|---|---|

| Esense 1 | 718 adults | Nalmefene vs Placebo | Heavy Drinking Days | Nalmefene group had 1.7 fewer heavy drinking days/month (P = 0.012) |

| Karhuvaara et al. | 403 adults | Nalmefene | Heavy Drinking Days | Reduction from 10.6 to 8.8 days/month (P = 0.0065) |

| CPH-101-0701 | 166 patients | Nalmefene vs Placebo | Drinking Control | Significant decrease in heavy drinking days noted |

Propiedades

IUPAC Name |

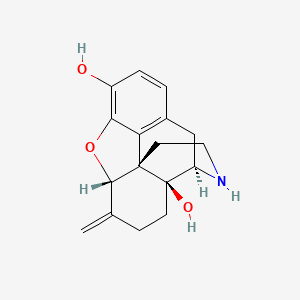

(4R,4aS,7aS,12bS)-7-methylidene-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-9-4-5-17(20)12-8-10-2-3-11(19)14-13(10)16(17,6-7-18-12)15(9)21-14/h2-3,12,15,18-20H,1,4-8H2/t12-,15+,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXLQAACGCFFEX-ISWURRPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42971-33-5 | |

| Record name | Nornalmefene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORNALMEFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ME1830U0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of nalmefene in rats, and how does it compare to that observed in dogs?

A1: In rats, the primary phase I metabolite of nalmefene is nornalmefene, generated through N-dealkylation. This metabolic reaction was significantly more prominent in rats compared to dogs []. Interestingly, while this compound glucuronide was the major metabolite found in rat urine, nalmefene glucuronide(s) were predominant in dog urine []. This suggests species-specific differences in the metabolic pathways and excretion profiles of nalmefene and its metabolites.

Q2: How do the pharmacokinetic parameters of this compound compare to those of nalmefene in rats?

A2: While both nalmefene and its metabolite this compound exhibited comparable terminal half-lives (approximately 1 hour) in rats, significant differences were observed in their exposure levels. The maximum concentration (Cmax) and area under the curve (AUC) of this compound were less than or equal to 7% of the corresponding values for nalmefene []. This suggests that while this compound is a significant metabolite of nalmefene in rats, its overall systemic exposure is considerably lower than the parent compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.